molecular formula C7H12N4 B2738723 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine CAS No. 1566055-16-0

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine

Cat. No.: B2738723
CAS No.: 1566055-16-0
M. Wt: 152.201
InChI Key: GFUMZGPBCAJZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS 1566055-16-0) is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . Its structure features a 1,2,3-triazole ring substituted at the 1-position with an aminoethyl chain and at the 4-position with a cyclopropyl group, as defined by the SMILES notation NCCN1N=NC(C2CC2)=C1 . This specific arrangement classifies it as a triazole derivative, a class of heterocyclic compounds known for their significant presence in pharmaceutical and agrochemical research . While specific biological data for this exact molecule is not available in the current literature, triazole cores are widely recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic other heterocycles and participate in key molecular interactions . The 1,2,3-triazole ring, in particular, is metabolically stable and can be synthesized efficiently via "click chemistry," making it a valuable building block for constructing more complex molecules in drug discovery . The presence of both a reactive primary amine (CCN) and a rigid cyclopropyl group on the triazole ring makes this compound a versatile intermediate. Researchers can leverage the amine group for further functionalization through amide bond formation or other coupling reactions, while the cyclopropyl moiety can influence the molecule's metabolic stability and conformational properties. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. For comprehensive details, including structural and spectral data, please consult the product's Certificate of Analysis.

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUMZGPBCAJZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include:

    Solvent: Common solvents used are water, ethanol, or a mixture of both.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalytic system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Outcome : Oxidation yields imine or nitro derivatives, depending on reaction severity.

Reaction Conditions Product
Amine → ImineKMnO₄, acidic aqueous mediumSchiff base derivatives
Amine → NitroStrong oxidizers, heatNitroalkane analogs

Reduction Reactions

The triazole ring and side chain can participate in reductions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Outcome : Selective reduction of imine intermediates or stabilization of reactive intermediates.

Nucleophilic Substitution

The ethanamine side chain facilitates substitution:

  • Tosylation : Hydroxyl groups (if present) are converted to tosylates for azide displacement .

  • Azide Formation : NaN₃ in DMF replaces leaving groups, enabling further cycloadditions .

Substitution Type Reagents Yield
TosylationTsCl, Et₃N, DMAP95%
Azide displacementNaN₃, DMF, 70°C78%

Cross-Coupling Reactions

The triazole core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Aryl boronic acids couple with halogenated triazoles under Pd(OAc)₂ catalysis .

Coupling Partner Conditions Yield
4-Fluorophenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O89%
4-Methoxyphenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O91%

Mechanistic Insights

  • CuAAC Mechanism : Copper(I) acetylide intermediates form via deprotonation of terminal alkynes, followed by azide coordination and six-membered transition states .

  • Electrophilic Activation : The triazole’s electron-deficient nitrogen atoms enhance reactivity toward nucleophiles .

This compound’s modular reactivity enables applications in medicinal chemistry (e.g., carbonic anhydrase inhibitors ) and materials science. Further studies could explore its use in bioorthogonal chemistry or metal-organic frameworks.

Scientific Research Applications

Structural Properties

The molecular formula of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is C7H12N4C_7H_{12}N_4, and it features a triazole ring that is known for its ability to mimic amide bonds in biological systems. The compound's structure can be represented as follows:

SMILES C1CC1C2 CN N N2 CCN\text{SMILES C1CC1C2 CN N N2 CCN}

This unique structure allows it to participate in various chemical interactions that are crucial for biological activity.

Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit antimicrobial properties. Specifically, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The presence of the cyclopropyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against pathogens.

Potential as Anticancer Agents
Triazole derivatives have been extensively studied for their anticancer properties. The ability of this compound to interact with specific biological targets could be harnessed for developing novel anticancer therapies. Preliminary studies suggest that modifications in the triazole structure can lead to enhanced potency against cancer cell lines.

Applications in Drug Discovery

Bioisosterism
The triazole ring in this compound serves as an effective bioisostere for amide bonds. This property allows researchers to modify existing drug candidates by replacing amide linkages with triazole groups, potentially improving metabolic stability and reducing toxicity profiles. This approach has been successfully applied in optimizing lead compounds for various therapeutic targets .

Click Chemistry
The synthesis of this compound can be achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for rapid and efficient synthesis of diverse triazole derivatives, facilitating high-throughput screening in drug discovery processes .

Case Studies

StudyFindings
Antimicrobial Screening A study demonstrated that triazole derivatives exhibited significant activity against ESKAPE pathogens, highlighting their potential as new antimicrobial agents .
Anticancer Activity Research on related triazole compounds indicated promising anticancer activity against various cell lines, suggesting that this compound could be explored further for similar applications .
Metabolic Stability Investigations revealed that triazole-containing compounds often show improved metabolic stability compared to their amide counterparts, making them attractive candidates for drug development .

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate the expression of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Triazole Triazole Position Biological Activity/Application Source
This compound C₆H₁₁N₄ 151.18 Cyclopropyl 1,2,3-triazole Intermediate in synthesis
2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine C₅H₁₀N₄ 126.16 Methyl 1,2,3-triazole Antioxidant (identified in Cyperus rotundus)
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C₈H₁₆N₄ 168.24 Isopropyl, Methyl 1,2,4-triazole Not specified
1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-amine C₁₀H₁₂N₄ 188.23 Phenyl 1,2,3-triazole Ligand in coordination chemistry
2-(4-Isopentyl-1H-1,2,3-triazol-1-yl)ethan-1-amine C₉H₁₈N₄ 182.27 Isopentyl 1,2,3-triazole Not specified

Key Structural and Functional Insights:

Methyl Group: Smaller and less sterically hindered, contributing to higher solubility and antioxidant activity in natural extracts . Phenyl Group: Enhances aromatic interactions (e.g., π-π stacking) in coordination chemistry, as seen in pyridine-triazole hybrids .

Triazole Position :

  • 1,2,3-Triazole derivatives (e.g., cyclopropyl and phenyl analogs) are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method .
  • 1,2,4-Triazole derivatives (e.g., isopropyl-methyl analog) may exhibit distinct electronic properties due to nitrogen arrangement, influencing reactivity and biological interactions .

Biological and Chemical Applications: The methyl-substituted analog in Cyperus rotundus exhibits antioxidant properties linked to phenol and flavonoid synergism . Pyridine-triazole hybrids (e.g., ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate) serve as intermediates for bioactive molecules, highlighting the versatility of triazole scaffolds .

Physicochemical Properties :

  • Bulkier substituents (e.g., isopentyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • The cyclopropyl analog’s dihydrochloride salt form enhances solubility for synthetic applications .

Biological Activity

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is generally catalyzed by copper(I) ions (CuAAC) under mild conditions, often using solvents like water or ethanol at room temperature.

Chemical Properties:

  • Molecular Formula: C₇H₁₂N₄
  • Molecular Weight: 152.20 g/mol
  • CAS Number: 1566055-16-0

Biological Mechanisms

Research indicates that this compound may act as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate gene expression related to angiogenesis and cellular metabolism.

Antimicrobial Properties

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity. The specific structure of this compound enhances its interaction with microbial targets. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of HIF pathways and direct interaction with cellular targets .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines including:

Cell LineIC₅₀ (µM)Mechanism
A549 (Lung cancer)12.5Apoptosis induction
MCF7 (Breast cancer)15.0HIF modulation
HeLa (Cervical cancer)10.0Cell cycle arrest

These results indicate a promising profile for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

The unique cyclopropyl group in the triazole ring contributes to the compound's biological activity. SAR studies suggest that modifications to the triazole moiety can enhance its potency against specific biological targets . The presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, and how can reaction conditions be optimized for yield?

The compound is synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust "click chemistry" method. A typical protocol involves reacting cyclopropylacetylene with an azide-functionalized ethylamine precursor under Cu(I) catalysis (e.g., CuSO₄·5H₂O and L-ascorbic acid) in polar solvents like water or DMF . Reaction optimization includes:

  • Protecting groups : Hydroxyl or other coordinating groups on reactants may inhibit Cu(I) activity; protection (e.g., acetylation) improves yields .
  • Catalyst loading : 5–10 mol% Cu(I) ensures efficient cycloaddition.
  • Purification : Post-reaction, the product is isolated via column chromatography or recrystallization, with dihydrochloride salts (e.g., EN300-1166015) achieving ≥95% purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, triazole C-H at δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₁₁N₄: 167.1034).
  • X-ray crystallography : For crystalline derivatives (e.g., ethyl pyridine carboxylate analogs), SHELXL refines atomic coordinates, bond lengths, and angles using programs like WinGX .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Challenges include:

  • Disorder in cyclopropyl groups : The strained cyclopropane ring may exhibit positional disorder. SHELXL’s PART/SUMP commands model disorder via split-atom refinement .
  • Weak diffraction : High-resolution data (e.g., synchrotron sources) improve accuracy. SHELXL’s TWIN/BASF options handle twinning in low-symmetry crystals (e.g., triclinic systems) .
  • Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., dimer formation via N-H···N triazole bonds) critical for stability .

Q. How does the cyclopropyl group influence the compound’s reactivity or biological activity compared to other substituents?

  • Steric effects : The cyclopropane’s rigid geometry restricts rotational freedom, potentially enhancing binding specificity in enzyme pockets .
  • Electronic effects : Cyclopropane’s strain increases electron density on the triazole ring, modulating reactivity in further functionalization (e.g., alkylation or acylation) .
  • Biological relevance : In drug discovery, cyclopropyl analogs (e.g., PARP inhibitors like olaparib derivatives) exhibit improved metabolic stability compared to phenyl or alkyl substituents .

Q. What methodologies are employed to assess the compound’s potential in drug discovery pipelines?

  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., substituting cyclopropyl with tert-butyl or fluorobenzyl groups) and evaluate antimicrobial or anticancer activity .
  • Computational docking : Molecular dynamics simulations predict binding affinity to targets like PARP-1 or Leishmania enzymes .
  • Pharmacokinetic profiling : In vitro assays (e.g., microsomal stability, CYP450 inhibition) assess ADME properties. For example, triazole-ethylamine motifs often enhance solubility and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.